Prostaglandin B2-d4

Prostanoid Quantification LC-MS/MS Method Validation

Prostaglandin B2-d4 (PGB2-d4; CAS 211105-23-6) is a tetra-deuterated isotopologue of prostaglandin B2, containing four deuterium atoms substituted at the 3, 3′, 4, and 4′ positions of the α-carboxyl side chain. Its molecular formula is C20H26D4O4, with a molecular weight of 338.5 Da, representing a nominal mass shift of +4 Da relative to unlabeled PGB2.

Molecular Formula C20H30O4
Molecular Weight 338.5 g/mol
Cat. No. B2607485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin B2-d4
Molecular FormulaC20H30O4
Molecular Weight338.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2
InChIKeyPRFXRIUZNKLRHM-GKNRUGNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Prostaglandin B2-d4: Technical Specifications and Primary Analytical Role


Prostaglandin B2-d4 (PGB2-d4; CAS 211105-23-6) is a tetra-deuterated isotopologue of prostaglandin B2, containing four deuterium atoms substituted at the 3, 3′, 4, and 4′ positions of the α-carboxyl side chain [1]. Its molecular formula is C20H26D4O4, with a molecular weight of 338.5 Da, representing a nominal mass shift of +4 Da relative to unlabeled PGB2 . The compound is supplied as a solution in methyl acetate (500 µg/mL) or as a neat material, and is characterized by a λmax of 278 nm and solubility in DMF (>75 mg/mL), DMSO (>50 mg/mL), ethanol (>100 mg/mL), and PBS pH 7.2 (>2 mg/mL) . PGB2-d4 is a non-enzymatic dehydration product resulting from the treatment of PGE2 or PGA2 with strong base; it exhibits weak agonist activity on thromboxane A2 (TP) receptors, increasing pulmonary blood pressure in rabbits at relatively high doses (5 mg/kg) [1].

Workflow Isotope dilution LC-MS/MS for endogenous PGB2 quantification
Selection Deuterated internal standard; co-eluting isotopologue, +4 Da mass shift
Use Context PGB2 monitoring in research matrices: blood, serum, plasma, cell cultures

Why Generic Substitution of Prostaglandin B2-d4 Fails: The Critical Role of Isotopic Fidelity in Quantification


Prostaglandin B2-d4 cannot be substituted with unlabeled PGB2, structural analogs, or alternative prostaglandin internal standards without compromising quantitative accuracy and method reproducibility. As a stable isotope-labeled internal standard (SIL-IS), PGB2-d4 co-elutes with endogenous PGB2 and exhibits near-identical ionization efficiency and extraction recovery, yet is distinguishable by mass spectrometry via its +4 Da mass shift [1]. This enables isotope dilution mass spectrometry (IDMS), which corrects for matrix effects, ion suppression, and analyte loss during sample preparation [2]. In contrast, unlabeled PGB2 cannot be used as an internal standard because it is indistinguishable from endogenous analyte [1]. Non-isotopic internal standards, such as 19(R)-hydroxy PGB2 or ricinoleic acid, lack the physicochemical identity required to fully correct for analyte-specific matrix effects and extraction variability [3]. The following evidence sections quantitatively substantiate why PGB2-d4 is the methodologically essential choice for accurate PGB2 quantification.

  • Unlabeled PGB2 co-elutes with endogenous PGB2 and does not provide the mass offset required for IDMS, preventing accurate quantification.
  • Structural analogs (e.g., 19(R)-hydroxy PGB2) lack matched chromatographic retention and ionization efficiency, introducing matrix-effect variability that may not be fully corrected.
  • Non-isotopic internal standards cannot compensate for analyte-specific extraction losses and ion suppression, limiting method reproducibility.

Prostaglandin B2-d4 Quantitative Evidence Guide: Validated Performance Metrics


Linear Quantification Range: PGB2-d4 in Validated LC-MS/MS Methods

In a validated LC-MS/MS method employing PGB2-d4 as the deuterated internal standard for the simultaneous quantification of seven prostanoids, a linear response curve starting at 10 pg of prostanoid per tube was achieved for PGB2 [1]. This lower limit of quantification (LLOQ) defines the method's validated sensitivity threshold. While the study does not report head-to-head data comparing PGB2-d4 against unlabeled PGB2 for this parameter, the 10 pg/tube LLOQ was established using PGB2-d4 as the internal standard, providing a validated benchmark for laboratories developing or adopting this method.

LLOQ Benchmark
Method context
10 pg/tube
Supports low-abundance PGB2 detection in biological matrices
Validated LC-MS/MS using PGB2-d4 as internal standard
Prostanoid Quantification LC-MS/MS Method Validation

Isotopic Purity and Quantitative Accuracy: PGB2-d4 Specification vs. Alternative Internal Standards

PGB2-d4 is supplied with a certified purity of ≥99% for deuterated forms (d1–d4), as specified by the manufacturer . This high isotopic purity is essential for minimizing quantification bias arising from isotopic overlap between the internal standard and the unlabeled analyte. In contrast, alternative non-isotopic internal standards such as 19(R)-hydroxy PGB2, which is used in HPLC-UV methods, exhibit different chromatographic retention and ionization behavior, precluding full correction for matrix effects in MS-based assays [1]. While no direct comparative study quantifies the accuracy difference between PGB2-d4 and 19(R)-hydroxy PGB2, the principle of isotope dilution dictates that a co-eluting isotopologue provides superior correction for ion suppression and extraction variability relative to a structural analog.

Isotopic Purity vs. Analog
Class-level
PGB2-d4: ≥99% deuterated forms 19(R)-OH PGB2: distinct retention, no isotopic correction
Isotopic purity reduces cross-talk; structural analog may not correct matrix effects
Direct accuracy comparison not reported
Isotopic Purity Quantitative Accuracy Quality Control

Mass Spectrometric Differentiation: PGB2-d4 vs. PGB2 via +4 Da Mass Shift

PGB2-d4 contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, yielding a nominal molecular weight of 338.5 Da—a +4 Da mass shift relative to unlabeled PGB2 (334.5 Da) [1]. This mass difference enables unambiguous discrimination between the internal standard and endogenous analyte in both full-scan and selected reaction monitoring (SRM) modes. In contrast, unlabeled PGB2 cannot be used as an internal standard because it is spectrometrically indistinguishable from the endogenous analyte, while carbon-13 labeled isotopologues (e.g., 13C-labeled PGB2) would provide a smaller or different mass shift. The +4 Da shift ensures that the isotopic cluster of PGB2-d4 does not overlap with the M+4 natural abundance peak of unlabeled PGB2, which constitutes <1% of the monoisotopic peak and is negligible under typical quantification conditions [2].

Mass Shift
Class-level
+4 Da
Enables unambiguous MS discrimination from endogenous PGB2
Negligible overlap with M+4 natural abundance
Mass Spectrometry Isotope Dilution Selected Reaction Monitoring

Best Research and Industrial Application Scenarios for Prostaglandin B2-d4


Accurate Quantification of PGB2 in Complex Biological Matrices via LC-MS/MS

PGB2-d4 is optimally deployed as a deuterated internal standard for the quantification of endogenous PGB2 in blood, serum, plasma, cell culture supernatants, and tissue homogenates using LC-MS/MS. The validated linear range extending to 10 pg/tube supports quantification in low-abundance settings, such as monitoring PGB2 as a non-enzymatic degradation marker of PGE2 or PGA2 in inflammatory and oxidative stress studies [1]. Laboratories adopting this approach can reference the method of Hishinuma et al. (2007), which employed PGB2-d4 for simultaneous prostanoid profiling with demonstrated linearity and accuracy [1].

Construction of Calibration Curves for PGB2 Quantification Using the Quant-PAK

The PGB2 Quant-PAK, which includes a precisely weighed vial of unlabeled PGB2 and a 50 µg vial of PGB2-d4, enables laboratories to construct calibration curves by measuring peak intensity ratios of deuterated versus unlabeled forms [2]. This approach eliminates the need for independent weighing of small quantities of unlabeled standard and ensures traceable calibration. Procurement of the Quant-PAK, rather than PGB2-d4 alone, may be appropriate for laboratories establishing a new PGB2 quantification workflow from scratch.

Multiplexed Prostanoid Profiling with Deuterated Internal Standard Panels

In studies requiring simultaneous quantification of multiple prostanoids (e.g., 6-keto PGF1α, PGD2, PGE2, PGF2α, PGJ2, and TXB2 alongside PGB2), PGB2-d4 serves as the analyte-specific internal standard for the PGB2 channel within a broader panel of tetra-deuterated prostanoid internal standards [1]. This multiplexed approach, validated in bone marrow-derived mast cell studies and applicable to inflammatory disease models, provides comprehensive prostanoid profiling with analyte-matched isotope dilution correction for each target [1].

Quality Control Reference for PGB2-d4 Batch-to-Batch Consistency

For laboratories requiring high inter-batch reproducibility in long-term studies, PGB2-d4 sourced from manufacturers providing batch-specific certificates of analysis (including purity ≥99% deuterated forms, exact concentration verification, and stability data) is essential . This traceability supports regulatory compliance in GLP and clinical research settings where analytical method consistency must be documented across multiple years or study cohorts.

Application
Selection Property
Validation Focus
PGB2 quantification in biological matrices by LC-MS/MS
Co-eluting deuterated internal standard
Matrix-effect correction, LLOQ benchmark
Calibration curve construction with Quant-PAK
Pre-weighed unlabeled/labeled standard pair
Calibration linearity and traceability
Multiplexed prostanoid profiling
Analyte-specific deuterated IS panel
IDMS accuracy across multiple targets
Inter-batch reproducibility in longitudinal studies
Batch-specific certificate of analysis
Method consistency documentation (research use)

Technical Documentation Hub

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